molecular formula C16H18N2O3S2 B248723 1-(4-METHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

1-(4-METHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B248723
M. Wt: 350.5 g/mol
InChI Key: WFWXHZXQMCWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methylbenzenesulfonyl Group: The piperazine ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Attachment of the Thiophene-2-Carbonyl Group: Finally, the sulfonylated piperazine is reacted with thiophene-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(pyrazine-2-carbonyl)piperazine
  • 1-(4-Methylbenzenesulfonyl)-4-(pyridine-2-carbonyl)piperazine

Uniqueness

1-(4-Methylbenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H18N2O3S2/c1-13-4-6-14(7-5-13)23(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3

InChI Key

WFWXHZXQMCWTTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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